molecular formula C21H38N4O8 B14213293 L-Isoleucyl-L-leucyl-L-threonyl-L-glutamic acid CAS No. 827017-27-6

L-Isoleucyl-L-leucyl-L-threonyl-L-glutamic acid

Cat. No.: B14213293
CAS No.: 827017-27-6
M. Wt: 474.5 g/mol
InChI Key: UEODZLNCJBDYCK-KHYRULFTSA-N
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Description

L-Isoleucyl-L-leucyl-L-threonyl-L-glutamic acid is a peptide composed of four amino acids: isoleucine, leucine, threonine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-leucyl-L-threonyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification processes such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-leucyl-L-threonyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.

    Substitution: Various protecting groups and coupling reagents are used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can yield hydroxythreonine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Isoleucyl-L-leucyl-L-threonyl-L-glutamic acid has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-leucyl-L-threonyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing various biological processes. For instance, it may modulate signaling pathways by acting as an agonist or antagonist, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • L-Isoleucyl-L-asparaginyl-L-lysyl-L-threonyl-L-glutamic acid
  • L-Glutamic acid, L-threonyl-L-lysyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-alanyl-L-leucyl

Uniqueness

L-Isoleucyl-L-leucyl-L-threonyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and biological activities, making it valuable for targeted research and applications.

Properties

CAS No.

827017-27-6

Molecular Formula

C21H38N4O8

Molecular Weight

474.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H38N4O8/c1-6-11(4)16(22)19(30)24-14(9-10(2)3)18(29)25-17(12(5)26)20(31)23-13(21(32)33)7-8-15(27)28/h10-14,16-17,26H,6-9,22H2,1-5H3,(H,23,31)(H,24,30)(H,25,29)(H,27,28)(H,32,33)/t11-,12+,13-,14-,16-,17-/m0/s1

InChI Key

UEODZLNCJBDYCK-KHYRULFTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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